BenchChemオンラインストアへようこそ!

Angiogenin (108-122)

Ribonuclease inhibition Enzymatic activity assay Angiogenesis research

This 15-residue C-terminal angiogenin fragment (ENGLPVHLDQSIFRR) is the only peptide characterized with a 39% ribonucleolytic inhibition benchmark using tRNA substrate, making it an irreplaceable positive control for angiogenin antagonist screening. Unlike Ang(108-121) (transient protein synthesis inhibition) or Ang(108-123) (CAM neovascularization decrease), this fragment's unique chain-length-dependent activity profile precludes simple substitution. The TFA salt formulation ensures superior aqueous solubility for cell-free ribonuclease assays. Patent coverage under WO2009043455A2 supports therapeutic development in cancer, fibrotic, inflammatory, and neurodegenerative indications.

Molecular Formula C78H125N25O23
Molecular Weight 1781.0 g/mol
Cat. No. B8057130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiogenin (108-122)
Molecular FormulaC78H125N25O23
Molecular Weight1781.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1
InChIKeyOQNNLMANCATHNH-GMBIJEMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiogenin (108-122): A 15-Amino-Acid C-Terminal Peptide Fragment with Quantified Ribonucleolytic Inhibitory Activity for Angiogenesis Research


Angiogenin (108-122) is a synthetic 15-amino-acid peptide corresponding to residues 108–122 of human angiogenin (ANG) with the sequence ENGLPVHLDQSIFFRR [1]. It belongs to the class of C-terminal angiogenin-derived peptides that act as functional antagonists of the parent protein [2]. The peptide is commercially available as either a free base (CAS 112173-49-6) or a TFA salt form, with a molecular formula of C78H125N25O23 and a molecular weight of 1780.98 g/mol [1]. Unlike the full-length angiogenin protein which induces blood vessel formation, this fragment serves as an inhibitory research tool in angiogenesis-related studies .

Why Substituting Angiogenin (108-122) with Other C-Terminal Angiogenin Peptides Introduces Functional Uncertainty in Research Applications


Angiogenin-derived peptides with different C-terminal truncation lengths exhibit distinct and non-overlapping inhibitory profiles that preclude simple substitution [1]. The peptide Ang(108-121) transiently abolishes angiogenin-mediated inhibition of cell-free protein synthesis, whereas the longer Ang(108-123) significantly decreases angiogenin-induced neovascularization in the chick chorioallantoic membrane assay [1]. Meanwhile, the 15-residue Ang(108-122) demonstrates a specific 39% inhibition of angiogenin's ribonucleolytic activity using tRNA as substrate—a quantitative benchmark that does not automatically translate to these other fragments [2]. Additionally, N-terminal angiogenin peptides (e.g., residues 1–21) show no inhibitory activity against angiogenin whatsoever, confirming that functional antagonism is strictly confined to the C-terminal region and further varies by exact chain length [1]. Therefore, replacing Angiogenin (108-122) with any other fragment—whether shorter, longer, or N-terminal—introduces experimental variables that compromise reproducibility and data comparability across studies.

Quantitative Differentiation Evidence for Angiogenin (108-122) Versus Closest Analogs in Angiogenin Antagonism Studies


Ribonucleolytic Inhibition of Angiogenin (108-122) Using tRNA Substrate: 39% Inhibition Benchmark

Angiogenin (108-122) inhibits the ribonucleolytic activity of full-length angiogenin using tRNA as substrate, achieving a 39% inhibition rate [1]. This inhibition is attributable specifically to the C-terminal 108–122 fragment; N-terminal angiogenin peptides (e.g., residues 1–21) exhibit no detectable inhibition in the same assay system, establishing a clear functional boundary [2]. While Angiogenin Fragment (108-123) has been characterized with an apparent Ki of 278 μM in the same tRNA degradation assay , the 108-122 fragment provides a defined 15-residue alternative with a distinct inhibitory potency profile suitable for structure-activity relationship studies where precise chain length control is critical.

Ribonuclease inhibition Enzymatic activity assay Angiogenesis research

Functional Divergence Among C-Terminal Angiogenin Peptides: Distinct Biological Activity Profiles of 108-122, 108-121, and 108-123

Synthetic peptides derived from the C-terminal region of angiogenin display non-overlapping biological activity profiles that depend critically on exact chain length [1]. Ang(108-121) transiently abolishes the inhibition of cell-free protein synthesis caused by angiogenin coincidentally with cleavage of reticulocyte RNA, while Ang(108-123) significantly decreases neovascularization elicited by angiogenin in the chick chorioallantoic membrane assay [1]. Angiogenin (108-122), as a 15-residue peptide positioned between these two fragments in length, offers a distinct structural and functional entity whose ribonucleolytic inhibitory activity (39%) has been separately quantified , but whose effects on neovascularization and protein synthesis inhibition have not been characterized in the same direct comparative framework.

Peptide functional divergence Angiogenesis inhibition Neovascularization assay

Therapeutic Application Scope for Angiogenin (108-122) in Patent Literature: Disease Indication Breadth

According to WO2009043455A2, Angiogenin (108-122) is claimed as a therapeutic agent for the prophylaxis and/or treatment of multiple disease categories, including cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases [1]. This patent claim distinguishes Angiogenin (108-122) from more narrowly claimed angiogenin fragments that are specified only for angiogenesis-related indications. For example, the patent explicitly names Angiogenin (108-122) alongside gluten exorphin A5 as active therapeutic agents, whereas other angiogenin-derived fragments such as Ang(108-123) are not co-claimed with the same breadth of indications [1].

Patent claims Therapeutic peptides Disease applications

C-Terminal vs. N-Terminal Angiogenin Peptides: Absolute Functional Dichotomy in Inhibitory Activity

Synthetic peptides corresponding to the C-terminal region of angiogenin (including residues 108–122) inhibit both the enzymatic and biological activities of the parent molecule, whereas peptides from the N-terminal region (e.g., residues 1–21) do not affect either activity at all [1]. This functional dichotomy is absolute: in the tRNA ribonucleolytic assay, C-terminal peptides show measurable inhibition while N-terminal peptides demonstrate 0% inhibition [2]. Angiogenin (108-122) belongs to the active C-terminal class and exhibits 39% inhibition in this assay [3]. This fundamental structure-activity relationship underscores that only C-terminal fragments are suitable for angiogenin antagonism research.

Peptide structure-function Angiogenin inhibition Enzymatic activity

Commercial Availability and Storage Stability Parameters for Angiogenin (108-122) Across Multiple Vendors

Angiogenin (108-122) is commercially available as both a free base (CAS 112173-49-6) and a TFA salt form, with the TFA salt enhancing aqueous solubility and stability . Storage specifications from multiple vendors indicate that the lyophilized powder is stable at -20°C for 1–3 years depending on supplier, with typical purity specifications of ≥95–98% . In solvent, stability is limited to -80°C for 6 months or -20°C for 1 month . While these stability parameters are comparable to other synthetic peptides of similar length and composition, the availability of the TFA salt formulation provides an advantage for aqueous solubility relative to peptides available only as free base forms that may exhibit reduced solubility under physiological buffer conditions .

Peptide procurement Stability Storage conditions

Optimal Research and Procurement Applications for Angiogenin (108-122) Based on Verified Differential Evidence


Quantitative Ribonucleolytic Inhibition Assays Requiring a Defined 39% Benchmark Control

Angiogenin (108-122) is ideally suited for in vitro enzymatic studies where a C-terminal angiogenin antagonist with a precisely characterized 39% ribonucleolytic inhibition benchmark (tRNA substrate) is required as an experimental control or comparator [1]. Unlike N-terminal peptides that exhibit 0% inhibition [2], this fragment provides a reliable positive control for confirming assay sensitivity and validating inhibitory effects of novel angiogenin antagonists. Researchers should verify that the 39% inhibition value was obtained under specific tRNA substrate conditions and may not directly translate to alternative RNA substrates.

Structure-Activity Relationship Studies on Angiogenin C-Terminal Fragment Length Optimization

The distinct biological activity profiles observed among Ang(108-121), Ang(108-122), and Ang(108-123) make the 15-residue 108-122 fragment a critical intermediate-length comparator in SAR investigations [1]. Since Ang(108-121) transiently abolishes protein synthesis inhibition while Ang(108-123) decreases neovascularization in CAM assays [1], inclusion of the 108-122 fragment allows researchers to map the precise residue requirements for each distinct biological outcome. This application leverages the peptide's unique length as the analytical variable of interest.

Intellectual Property and Drug Discovery Programs Targeting Multi-Indication Therapeutic Peptides

Organizations pursuing patent-protected development of angiogenin-derived therapeutics may evaluate Angiogenin (108-122) based on its inclusion in WO2009043455A2, which claims the peptide for prophylaxis/treatment of cancer, infectious, fibrotic, inflammatory, neurodegenerative, autoimmune, and cardiovascular diseases [1]. This broad claim scope provides a distinct IP landscape position compared to fragments with narrower or absent patent coverage. Note that patent claims do not constitute evidence of clinical efficacy, and additional validation studies remain necessary.

Aqueous-Based Enzymatic Assays Requiring Enhanced Peptide Solubility

For experimental protocols conducted in aqueous buffers where peptide aggregation or precipitation is a concern, procurement of the TFA salt formulation of Angiogenin (108-122) is recommended over the free base form [1]. The TFA counterion improves aqueous solubility and may reduce non-specific interactions in cell-free ribonuclease assays. Storage stability guidelines indicate that reconstituted solutions should be maintained at -80°C for long-term use (6 months) or -20°C for short-term use (1 month) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiogenin (108-122)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.